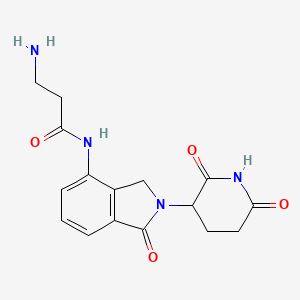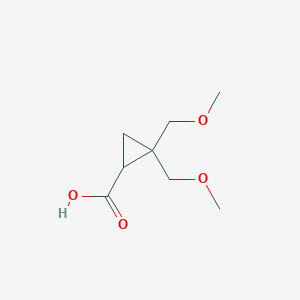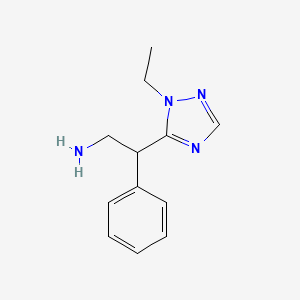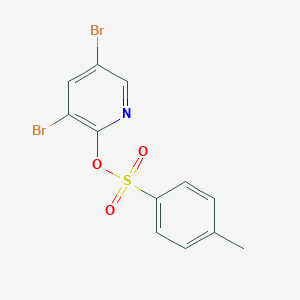
7-Bromo-4-chloro-3-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-3-quinolinesulfonamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and sulfonamide groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-quinolinesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Bromination: Quinoline is brominated using bromine in nitrobenzene to yield 4-bromoquinoline.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent to obtain 7-bromo-4-chloroquinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-3-quinolinesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-3-quinolinesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-3-quinolinesulfonamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Similar structure but with a nitro group instead of a sulfonamide.
7-Bromo-4-chloro-6-nitroquinazoline: Contains a quinazoline ring instead of a quinoline ring.
Uniqueness
7-Bromo-4-chloro-3-quinolinesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C9H6BrClN2O2S |
|---|---|
Molekulargewicht |
321.58 g/mol |
IUPAC-Name |
7-bromo-4-chloroquinoline-3-sulfonamide |
InChI |
InChI=1S/C9H6BrClN2O2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H,(H2,12,14,15) |
InChI-Schlüssel |
MCKOMBUEARMTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13481674.png)



![Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoate](/img/structure/B13481690.png)









